3-Chloro-7H-benzo[de]anthracen-7-one 3-Chloro-7H-benzo[de]anthracen-7-one
Brand Name: Vulcanchem
CAS No.: 6409-44-5
VCID: VC3834812
InChI: InChI=1S/C17H9ClO/c18-15-9-8-11-10-4-1-2-5-12(10)17(19)14-7-3-6-13(15)16(11)14/h1-9H
SMILES: C1=CC=C2C(=C1)C3=C4C(=C(C=C3)Cl)C=CC=C4C2=O
Molecular Formula: C17H9ClO
Molecular Weight: 264.7 g/mol

3-Chloro-7H-benzo[de]anthracen-7-one

CAS No.: 6409-44-5

Cat. No.: VC3834812

Molecular Formula: C17H9ClO

Molecular Weight: 264.7 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-7H-benzo[de]anthracen-7-one - 6409-44-5

Specification

CAS No. 6409-44-5
Molecular Formula C17H9ClO
Molecular Weight 264.7 g/mol
IUPAC Name 3-chlorobenzo[b]phenalen-7-one
Standard InChI InChI=1S/C17H9ClO/c18-15-9-8-11-10-4-1-2-5-12(10)17(19)14-7-3-6-13(15)16(11)14/h1-9H
Standard InChI Key QLCFFBOGHZDLGO-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=C4C(=C(C=C3)Cl)C=CC=C4C2=O
Canonical SMILES C1=CC=C2C(=C1)C3=C4C(=C(C=C3)Cl)C=CC=C4C2=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

3-Chloro-7H-benzo[de]anthracen-7-one (CAS No. 6409-44-5) belongs to the benzanthrone family, a class of fused polycyclic aromatic ketones. The compound’s IUPAC name, 3-chlorobenzo[b]phenalen-7-one, reflects its chloro substituent at the 3-position of the benzo[de]anthracene backbone . Key identifiers include:

PropertyValueSource
Molecular FormulaC17H9ClO\text{C}_{17}\text{H}_9\text{ClO}
Molecular Weight264.71 g/mol
InChI KeyQLCFFBOGHZDLGO-UHFFFAOYSA-N
SMILESC1=CC=C2C(=C1)C3=C4C(=C(C=C3)Cl)C=CC=C4C2=O

The planar structure of the molecule facilitates π-π stacking interactions, which are critical for its optical properties.

Structural Derivatives and Analogues

Halogenated benzanthrones, such as the 3-iodo derivative (CAS No. 36189-45-4) , demonstrate how substituents at the 3-position influence electronic properties. The chloro group in 3-Chloro-7H-benzo[de]anthracen-7-one enhances electron-withdrawing effects, altering absorption and emission spectra compared to the parent benzanthrone (CAS No. 82-05-3) .

Synthesis and Manufacturing

Halogenation of Benzanthrone

The most common synthesis route involves the direct chlorination of 7H-benzo[de]anthracen-7-one (benzanthrone) using chlorine gas or chlorinating agents like SOCl2\text{SOCl}_2 in the presence of Lewis acids. Reaction conditions—such as temperature (80–120°C) and solvent (e.g., dichloromethane or chlorobenzene)—determine regioselectivity and yield.

Physical and Chemical Properties

Thermal Stability and Phase Behavior

The compound exhibits a melting point range of 150–175°C , with variations depending on purity. Vapor pressure data for benzanthrone derivatives follow the Antoine equation:

log10(P)=5.453964379.569T+26.839\log_{10}(P) = 5.45396 - \frac{4379.569}{T + 26.839}

where PP is in atm and TT in Kelvin . The chloro substituent likely reduces volatility compared to the parent compound.

Spectroscopic Characteristics

  • UV-Vis Spectroscopy: Absorption maxima in the 350–400 nm range, attributed to π→π* transitions in the aromatic system .

  • Fluorescence: Emission peaks between 450–500 nm, with quantum yields dependent on solvent polarity .

Applications in Industry and Research

Vat Dyes and Textile Chemistry

3-Chloro-7H-benzo[de]anthracen-7-one is a key intermediate in producing vat dyes, renowned for their colorfastness and resistance to bleaching. The chloro group enhances light absorption, enabling vibrant shades in cotton and wool fabrics.

Fluorescent Probes and Bioimaging

The compound’s rigid structure and fluorescence properties make it a candidate for biochemical assays. Modifications to improve water solubility could expand its use in cellular imaging.

Materials Science

As a precursor for organic semiconductors, the compound’s electron-deficient aromatic system supports charge transport in thin-film transistors. Recent studies explore its doping effects in polymer matrices for optoelectronic devices .

Recent Advances and Future Directions

Derivative Synthesis

The synthesis of iodo and phenylethynyl analogues highlights opportunities to tailor electronic properties for specific applications. For instance, iodine’s heavy-atom effect could enhance intersystem crossing in photodynamic therapy agents.

Sustainable Manufacturing

Future research may focus on catalytic chlorination methods to reduce waste and improve atom economy. Biocatalytic approaches using halogenase enzymes are also under exploration.

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